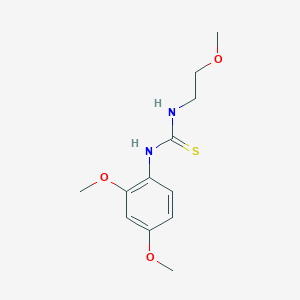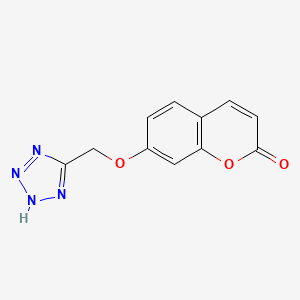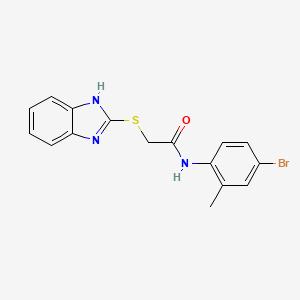![molecular formula C21H15F4N3O3S B4615050 ethyl 4-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate](/img/structure/B4615050.png)
ethyl 4-({[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-5-methyl-3-isoxazolecarboxylate
Descripción general
Descripción
This compound belongs to a class of substances characterized by their complex molecular structures and potential for diverse chemical applications. The synthesis, molecular structure, chemical reactions, and properties of such compounds are of significant interest in the field of organic chemistry due to their implications in various scientific and industrial applications.
Synthesis Analysis
The synthesis of complex organic compounds often involves multi-step reactions, including cycloadditions, functional group transformations, and catalysis. For instance, compounds with similar structural features have been synthesized using eco-friendly catalysts in aqueous ethanol at room temperature, showcasing the trend towards more sustainable chemical synthesis methods (Kumar et al., 2018).
Molecular Structure Analysis
X-ray crystallography and synchrotron X-ray powder diffraction are pivotal in determining the crystal structures of such compounds. These techniques provide detailed insights into the arrangement of atoms within a molecule and how this structure influences the compound's chemical behavior and reactivity (Gündoğdu et al., 2017).
Chemical Reactions and Properties
The compound , like its analogs, participates in a variety of chemical reactions, leading to the formation of new structures with potential biological activities. For example, reaction with nucleophilic reagents can yield a range of derivatives, showcasing the compound's versatility (Harb et al., 1989).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystal structure are crucial for understanding the practical applications of a compound. These properties are influenced by the molecular structure and can be studied through various spectroscopic and crystallographic methods (Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are defined by the compound's functional groups and molecular geometry. Studies on similar compounds reveal complex networks of interactions stabilizing the crystal structure, highlighting the intricate balance between molecular structure and chemical properties (Mohamed, 2014).
Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
The compound has been utilized in the synthesis of diverse heterocyclic frameworks, demonstrating its versatility as a precursor in organic synthesis. For instance, it has played a role in forming polyazanaphthalenes, isoxazolo[3,4-b]pyridines, and thiazole-conjugated pyridinium complexes, highlighting its utility in developing novel organic molecules with potential application in materials science and pharmaceuticals (Harb et al., 1989); (Csimbók et al., 2016); (Li et al., 2009).
Fluorescent Properties and Sensory Applications
The chemical has been incorporated into molecules with unique fluorescent properties, making it an interesting candidate for sensory applications and materials science. Its derivatives have been explored for dual-emissive fluorescent properties and solvent-sensitive charge-transfer absorption behaviors, which could be pivotal in developing new fluorescent probes and sensors (Li et al., 2009).
Antimicrobial and Antioxidant Activities
Compounds derived from this chemical have been evaluated for their antimicrobial and antioxidant activities, suggesting its potential in the development of new therapeutic agents. Such studies underline the compound's role in medicinal chemistry, especially in designing new molecules with bioactive properties (Altuğ et al., 2011); (Banpurkar et al., 2018).
Propiedades
IUPAC Name |
ethyl 4-[[3-cyano-4-(4-fluorophenyl)-6-(trifluoromethyl)pyridin-2-yl]sulfanylmethyl]-5-methyl-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F4N3O3S/c1-3-30-20(29)18-16(11(2)31-28-18)10-32-19-15(9-26)14(8-17(27-19)21(23,24)25)12-4-6-13(22)7-5-12/h4-8H,3,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONBACUGNJYMBCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1CSC2=C(C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)F)C#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F4N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,5,8-trimethyl-3-[(4-phenyl-1-piperazinyl)methyl]-4-quinolinol](/img/structure/B4614983.png)
![N-[2-(diethylamino)ethyl]-9H-xanthene-9-carboxamide](/img/structure/B4614991.png)
![3-[(5-amino-1,3,4-thiadiazol-2-yl)thio]-N-1,3-benzothiazol-2-ylpropanamide](/img/structure/B4614994.png)
![4-{[2-(3-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-chlorobenzenesulfonate](/img/structure/B4614996.png)
![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-[1-(4-methylphenyl)ethyl]acetamide](/img/structure/B4615006.png)
![2-(3,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-4-quinolinecarboxamide](/img/structure/B4615011.png)

![3-(2-ethoxyphenyl)-5-[(5-ethyl-2-thienyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4615029.png)
![3-[(2,4-difluorophenyl)amino]-1-(4-methoxyphenyl)-2-propen-1-one](/img/structure/B4615030.png)


![1-(4-tert-butylbenzyl)-4-[(3-nitrophenyl)sulfonyl]piperazine](/img/structure/B4615039.png)
![6-amino-4-{4-[(2-fluorobenzyl)oxy]-3-methoxyphenyl}-3-(4-methylphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4615045.png)
![{2-oxo-2-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]ethoxy}acetic acid](/img/structure/B4615061.png)